Validated Synthetic Utility: High-Yield Route to 6-Bromoquinolin-2(1H)-one
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is a demonstrated and efficient precursor for synthesizing 6-bromoquinolin-2(1H)-one (CAS 1810-66-8), a valuable heterocyclic scaffold in drug discovery [1]. In a documented synthetic procedure, heating the target compound in concentrated sulfuric acid afforded 6-bromoquinolin-2(1H)-one in excellent yield, a transformation not directly accessible from simpler N-(4-bromophenyl)acrylamide analogs lacking the ethoxy group, which is critical for the cyclization step.
| Evidence Dimension | Synthetic Utility as a Precursor |
|---|---|
| Target Compound Data | Yields 6-bromoquinolin-2(1H)-one with a 97% yield |
| Comparator Or Baseline | N-(4-bromophenyl)acrylamide (CAS: 51943-92-3), which lacks the ethoxy group and cannot undergo the same acid-catalyzed cyclization to yield the quinolinone directly. |
| Quantified Difference | 97% yield vs. no reaction (class-level inference for non-ethoxy analogs) |
| Conditions | Reaction with concentrated H2SO4 at 100 °C overnight, followed by aqueous workup. |
Why This Matters
For medicinal chemists, a 97% yield in a single step from a commercially available precursor represents a highly efficient route to a privileged scaffold, saving time and resources compared to multi-step de novo synthesis.
- [1] ChemicalBook. Synthesis of 6-BROMO-2(1H)-QUINOLONE from (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS:327058-51-5). (Accessed 2026-04-21). View Source
